N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,3,4,5,6-pentafluoroaniline
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Overview
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,3,4,5,6-pentafluoroaniline is a compound that combines the structural features of benzotriazole and pentafluoroaniline Benzotriazole is known for its stability and versatility in various chemical reactions, while pentafluoroaniline is recognized for its electron-withdrawing properties due to the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,3,4,5,6-pentafluoroaniline typically involves the reaction of benzotriazole with pentafluoroaniline under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,3,4,5,6-pentafluoroaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzotriazole ring.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives, while oxidation can lead to the formation of benzotriazole N-oxides.
Scientific Research Applications
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,3,4,5,6-pentafluoroaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,3,4,5,6-pentafluoroaniline involves its interaction with molecular targets through various pathways. The benzotriazole moiety can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The pentafluoroaniline component enhances the compound’s electron-withdrawing properties, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-phenylamine: Similar structure but lacks the electron-withdrawing fluorine atoms.
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-nitroaniline: Contains a nitro group instead of fluorine atoms, affecting its reactivity and applications.
Uniqueness
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,3,4,5,6-pentafluoroaniline is unique due to the presence of multiple fluorine atoms, which significantly enhance its electron-withdrawing properties. This makes it particularly useful in applications requiring high reactivity and stability under various conditions .
Properties
CAS No. |
303090-97-3 |
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Molecular Formula |
C13H7F5N4 |
Molecular Weight |
314.21 g/mol |
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-2,3,4,5,6-pentafluoroaniline |
InChI |
InChI=1S/C13H7F5N4/c14-8-9(15)11(17)13(12(18)10(8)16)19-5-22-7-4-2-1-3-6(7)20-21-22/h1-4,19H,5H2 |
InChI Key |
HPVNJZQLMQNTGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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